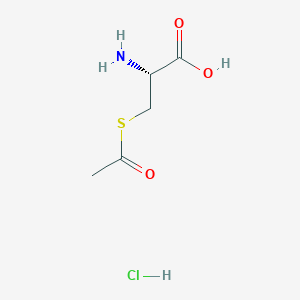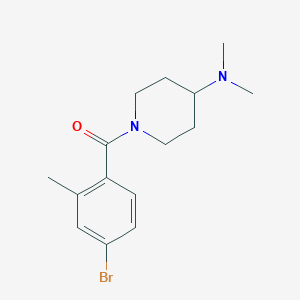
Glyceryl monostearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydroxypropan-2-yl octadecanoate and 2,3-dihydroxypropyl octadecanoate are organic compounds that belong to the class of fatty acid esters. These compounds are esters of octadecanoic acid (commonly known as stearic acid) and glycerol. They are known for their applications in various fields, including cosmetics, pharmaceuticals, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydroxypropan-2-yl octadecanoate and 2,3-dihydroxypropyl octadecanoate can be synthesized through esterification reactions. The typical synthetic route involves the reaction of octadecanoic acid with glycerol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of these compounds often involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed in the presence of a catalyst. The resulting ester is then purified through distillation or other separation techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroxypropan-2-yl octadecanoate and 2,3-dihydroxypropyl octadecanoate can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert these esters back to their alcohol and acid components.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alcohols and amines can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Stearic acid and glycerol-derived ketones.
Reduction: Glycerol and octadecanoic acid.
Substitution: New esters with different alcohol or amine groups.
Scientific Research Applications
1,3-Dihydroxypropan-2-yl octadecanoate and 2,3-dihydroxypropyl octadecanoate have a wide range of applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They are studied for their role in lipid metabolism and as components of cell membranes.
Medicine: These esters are used in the formulation of drug delivery systems and as excipients in pharmaceutical preparations.
Industry: They are used in the production of cosmetics, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 1,3-Dihydroxypropan-2-yl octadecanoate and 2,3-dihydroxypropyl octadecanoate involves their interaction with lipid membranes and enzymes. These compounds can integrate into lipid bilayers, affecting membrane fluidity and permeability. They can also serve as substrates for lipase enzymes, leading to the release of glycerol and fatty acids, which can be further metabolized.
Comparison with Similar Compounds
Similar Compounds
Glyceryl monostearate: Similar in structure but with only one hydroxyl group esterified.
Glyceryl distearate: Contains two stearic acid molecules esterified to glycerol.
Glyceryl tristearate: All three hydroxyl groups of glycerol are esterified with stearic acid.
Uniqueness
1,3-Dihydroxypropan-2-yl octadecanoate and 2,3-dihydroxypropyl octadecanoate are unique due to their specific esterification pattern, which provides distinct physical and chemical properties. Their dual hydroxyl groups allow for unique interactions with other molecules, making them valuable in various applications.
Properties
IUPAC Name |
1,3-dihydroxypropan-2-yl octadecanoate;2,3-dihydroxypropyl octadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h2*20,22-23H,2-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLANPZCJRSOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OC(CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Oxa-5-azaspiro[3.4]octane hydrochloride](/img/structure/B8234168.png)
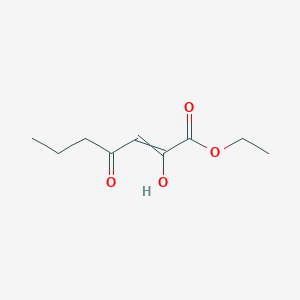
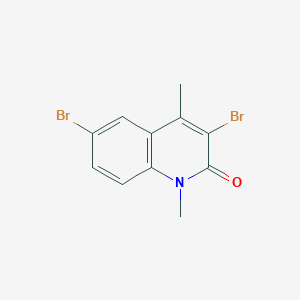
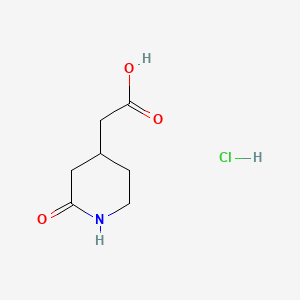
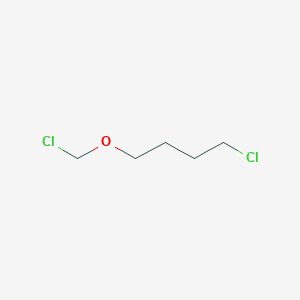
![Trisodium;2-[(2-oxido-5-sulfophenyl)diazenyl]-3,6-disulfonaphthalene-1,8-diolate](/img/structure/B8234219.png)
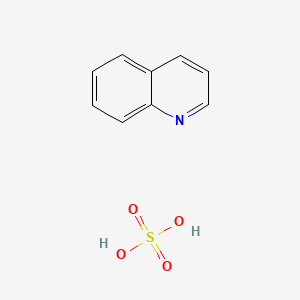
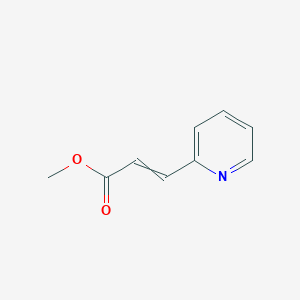
![(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-diphenyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234260.png)
![(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-9-phenanthrenyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234268.png)
